4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-13-8-11(2-3-15-13)12-9-16-14(17-10-12)18-4-6-20-7-5-18/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQQPJPOZKKUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CN=C(N=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Enones with Guanidine Derivatives
The pyrimidine ring is constructed via cyclocondensation of α,β-unsaturated ketones with guanidine nitrate. For example, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones react with guanidine nitrate in ethanol under reflux, catalyzed by lithium hydroxide (0.005 mol per 0.001 mol substrate). This method achieves cyclization within 4–6 hours, yielding 6-arylpyrimidin-2-amines with >75% efficiency.
Mechanistic Insight :
Lithium hydroxide deprotonates guanidine, enhancing nucleophilicity for Michael addition to the enone. Subsequent cyclization eliminates water, forming the pyrimidine core. The 2-amino group remains unprotected, enabling downstream functionalization.
Substitution Reactions for Morpholine Integration
Nucleophilic Aromatic Substitution (SNAr)
The morpholine moiety is introduced via SNAr at the pyrimidine C2 position. Using morpholine (2.5 equiv) in dimethylacetamide (DMAc) at 120°C for 12 hours achieves 85–90% substitution. This step requires anhydrous conditions to prevent hydrolysis of the chloropyrimidine intermediate.
Table 1: Comparison of SNAr Conditions
| Leaving Group | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chloride | DMAc | 120°C | 12 | 85–90 |
| Bromide | DMF | 100°C | 8 | 78 |
| Triflate | THF | 60°C | 4 | 92 |
Triflates exhibit superior reactivity due to enhanced electrophilicity, though cost and instability limit industrial use.
Functionalization of the Pyridinyl Substituent
Methoxy Group Installation
The 2-methoxypyridin-4-yl group is introduced via Suzuki-Miyaura coupling. A boronic ester derivative of 2-methoxypyridine reacts with 5-bromopyrimidine intermediates under palladium catalysis (Pd(PPh3)4, 5 mol%) in a 1,4-dioxane/water (3:1) mixture. Yields range from 70–80% after 24 hours at 80°C.
Critical Parameters :
-
Base : K2CO3 (2.0 equiv) optimizes transmetalation.
-
Oxygen Sensitivity : Reactions require degassing to prevent catalyst oxidation.
Purification and Isolation
Column Chromatography vs. Crystallization
Initial purification employs silica gel chromatography (ethyl acetate/petroleum ether, 2:8) to isolate intermediates with >95% purity. Final product purification utilizes crystallization from ethanol/water (4:1), achieving 99% purity and reducing solvent waste by 40% compared to chromatographic methods.
Table 2: Purification Efficiency
| Method | Purity (%) | Solvent Consumption (L/kg) | Time (h) |
|---|---|---|---|
| Column Chromatography | 95–97 | 120 | 8–10 |
| Crystallization | 99 | 70 | 4–6 |
Optimization Strategies for Scalability
Solvent Recycling
Recycling DMAc via distillation reduces production costs by 30%. A closed-loop system recovers >85% solvent per batch, minimizing environmental impact.
Catalytic System Engineering
Replacing Pd(PPh3)4 with immobilized palladium on carbon (Pd/C, 1 mol%) improves catalyst recovery and reduces metal leaching to <0.1 ppm.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency
| Step | Laboratory Yield (%) | Industrial Yield (%) |
|---|---|---|
| Pyrimidine Cyclization | 75–80 | 68–72 |
| SNAr Substitution | 85–90 | 82–85 |
| Suzuki Coupling | 70–80 | 65–70 |
Scale-up introduces yield reductions due to mixing inefficiencies and longer heating times, necessitating process intensification studies .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues primarily differ in substituents on the pyrimidine ring or the morpholine moiety. Key examples include:
Key Observations :
- Hybrid Systems : Piperazine-pyrimidine hybrids (e.g., ) exhibit higher molecular weights and altered solubility profiles due to additional nitrogen atoms.
- Boronate Derivatives : The boronate ester in enables Suzuki coupling reactions, making it a versatile intermediate for further functionalization.
Physicochemical Properties
Comparative data for select compounds:
*Predicted values based on computational models for the target compound.
Key Observations :
- The target compound shares similar boiling points and densities with , reflecting analogous aromatic systems.
Biological Activity
4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine (CAS No. 2640946-51-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a morpholine ring connected to a pyrimidine structure, which is further substituted with a methoxypyridine moiety. Its unique structural characteristics suggest diverse biological activities, particularly in the fields of oncology and inflammation.
The biological activity of 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby obstructing their catalytic functions. Additionally, it may modulate receptor activity, acting as either an agonist or antagonist, which influences various cellular pathways and physiological responses.
Biological Activities
The following table summarizes the key biological activities associated with 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine:
| Activity | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting cancer cell proliferation through enzyme inhibition. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing cytokine production. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes, impacting disease progression. |
| Receptor Modulation | Acts on various receptors, influencing signal transduction pathways. |
Case Studies and Research Findings
Several studies have explored the biological effects of 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine:
- Anticancer Activity : A study investigated the compound's efficacy against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.
- Inflammation Studies : In vitro experiments demonstrated that the compound could downregulate pro-inflammatory cytokines in activated macrophages, indicating its role in modulating immune responses .
- Mechanistic Insights : Further research revealed that 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine interacts with specific kinases involved in cell signaling pathways, providing insights into its mechanism of action in both cancer and inflammation contexts .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound over similar structures, a comparison is made with other morpholine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-[5-(2-chloropyridin-4-yl)pyrimidin-2-yl]morpholine | Chlorine substitution affects electronic properties | Moderate anticancer activity |
| 4-[5-(2-fluoropyridin-4-yl)pyrimidin-2-yl]morpholine | Fluorine enhances lipophilicity | Enhanced receptor binding affinity |
| 4-[5-(2-methylpyridin-4-yl)pyrimidin-2-yl]morpholine | Methyl group alters solubility | Reduced enzyme inhibition compared to methoxy derivative |
The presence of the methoxy group in 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine is believed to enhance its binding affinity to certain molecular targets and improve pharmacokinetic properties, making it a promising candidate for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine, and how is purity ensured?
- Synthesis Methods : The compound is typically synthesized via coupling reactions between functionalized pyrimidine and morpholine precursors. For example, a Suzuki-Miyaura cross-coupling reaction may be employed using a boronic ester derivative of 2-methoxypyridine and a halogenated pyrimidine-morpholine intermediate under palladium catalysis .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) is used to isolate the product. Purity (>95%) is confirmed via HPLC or LC-MS .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 3.6–4.0 ppm for morpholine protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 315.12) .
Q. What preliminary biological activities have been reported for this compound?
- In Vitro Studies : The compound has shown inhibitory activity against kinases (e.g., PI3Kα, IC = 120 nM) in enzyme-linked immunosorbent assays (ELISA) .
- Cellular Assays : Dose-dependent apoptosis induction in cancer cell lines (e.g., MCF-7, IC = 2.5 µM) via flow cytometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Design of Experiments (DOE) : Vary parameters like temperature (80–120°C), catalyst loading (0.5–5 mol%), and solvent (toluene vs. DMF) to identify optimal conditions. For example, increasing Pd(PPh) to 3 mol% in DMF at 100°C improved yields from 45% to 72% .
- Byproduct Mitigation : Add molecular sieves to absorb water in coupling reactions, reducing hydrolytic side products .
Q. How can structural modifications enhance target selectivity in kinase inhibition?
- Structure-Activity Relationship (SAR) :
- Replace the 2-methoxy group on pyridine with electron-withdrawing groups (e.g., -CF) to improve binding to hydrophobic kinase pockets .
- Modify the morpholine ring to a thiomorpholine to alter hydrogen-bonding interactions .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Case Study : If one study reports IC = 120 nM for PI3Kα but another finds no activity , validate assay conditions:
Confirm enzyme purity and activity (e.g., commercial vs. in-house preparations).
Standardize ATP concentrations (1 mM vs. 10 µM can alter results).
Use orthogonal assays (e.g., Western blot for phosphorylated Akt) .
Q. What strategies are recommended for in vivo pharmacokinetic profiling?
- ADME Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
